molecular formula C27H45NaO5S B1145032 Sodium larsucosterol CAS No. 1174047-40-5

Sodium larsucosterol

Cat. No.: B1145032
CAS No.: 1174047-40-5
M. Wt: 504.7 g/mol
InChI Key: OEGAOHNRCSZIRO-KSGNISEOSA-M
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Description

Larsucosterol sodium is a synthetic derivative of larsucosterol, a naturally occurring oxysterol. It is known for its potential therapeutic applications, particularly in the treatment of liver diseases. The compound is characterized by its chemical formula C27H45NaO5S and a molecular weight of approximately 504.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Larsucosterol sodium is synthesized through a multi-step process involving the sulfation of larsucosterol. The key steps include:

Industrial Production Methods: Industrial production of larsucosterol sodium involves large-scale sulfation and neutralization processes. These processes are optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Larsucosterol sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Larsucosterol sodium has a wide range of scientific research applications:

Mechanism of Action

Larsucosterol sodium exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

    25-Hydroxycholesterol: Another oxysterol with similar biological activities.

    Cholesteryl Sulfate: Shares structural similarities and some overlapping functions.

Uniqueness: Larsucosterol sodium is unique due to its potent epigenetic regulatory properties and its specific therapeutic potential in liver diseases. Unlike other oxysterols, it has shown significant efficacy in clinical trials for treating alcoholic hepatitis and metabolic dysfunction-associated steatohepatitis .

Properties

IUPAC Name

sodium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGAOHNRCSZIRO-KSGNISEOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174047-40-5
Record name Larsucosterol sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174047405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LARSUCOSTEROL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A5JOPBE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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